molecular formula C20H18ClN3O2 B2750402 3-(5-chloro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one CAS No. 53350-30-4

3-(5-chloro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one

Cat. No.: B2750402
CAS No.: 53350-30-4
M. Wt: 367.83
InChI Key: WWOWVRJYEORQEZ-UHFFFAOYSA-N
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Description

3-(5-chloro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one is a synthetic organic compound known for its unique chemical structure, which combines a benzimidazole moiety with a chromenone framework. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is then coupled with a chromenone derivative.

  • Step 1: Synthesis of 5-chloro-1H-benzimidazole

      Reagents: o-phenylenediamine, 5-chlorobenzoic acid

      Conditions: Reflux in the presence of a dehydrating agent such as polyphosphoric acid.

  • Step 2: Synthesis of 7-(diethylamino)-2H-chromen-2-one

      Reagents: 4-hydroxycoumarin, diethylamine

      Conditions: Heating under reflux in an appropriate solvent like ethanol.

  • Step 3: Coupling Reaction

      Reagents: 5-chloro-1H-benzimidazole, 7-(diethylamino)-2H-chromen-2-one

      Conditions: Catalytic amount of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one can undergo various chemical reactions, including:

  • Oxidation: : The chromenone moiety can be oxidized to form quinone derivatives.

      Reagents: Potassium permanganate, hydrogen peroxide.

      Conditions: Mild to moderate temperatures, aqueous or organic solvents.

  • Reduction: : The nitro group (if present) on the benzimidazole ring can be reduced to an amine.

      Reagents: Hydrogen gas, palladium on carbon (Pd/C).

      Conditions: Room temperature, atmospheric pressure.

  • Substitution: : Halogen substitution on the benzimidazole ring can be achieved using nucleophiles.

      Reagents: Sodium methoxide, sodium ethoxide.

      Conditions: Reflux in methanol or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromenone moiety typically yields quinone derivatives, while reduction of nitro groups results in amines.

Scientific Research Applications

3-(5-chloro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromenone structure.

    Medicine: Studied for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-(5-chloro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one varies depending on its application:

    Biological Activity: It may interact with DNA or proteins, inhibiting their function and leading to cell death in cancer cells.

    Fluorescent Probes: The compound’s chromenone moiety can absorb and emit light, making it useful in imaging applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-fluoro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one
  • 3-(5-methyl-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one

Uniqueness

3-(5-chloro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one is unique due to the presence of the chlorine atom on the benzimidazole ring, which can influence its electronic properties and reactivity. This makes it distinct in terms of its potential biological activities and applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(6-chloro-1H-benzimidazol-2-yl)-7-(diethylamino)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c1-3-24(4-2)14-7-5-12-9-15(20(25)26-18(12)11-14)19-22-16-8-6-13(21)10-17(16)23-19/h5-11H,3-4H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOWVRJYEORQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(N3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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